N-Methyl-3,5-bis(trifluoromethyl)benzamide; 98%

Overview

Description

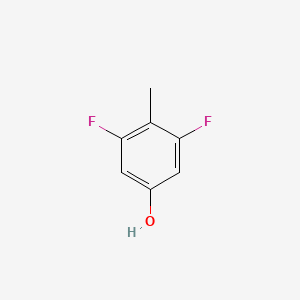

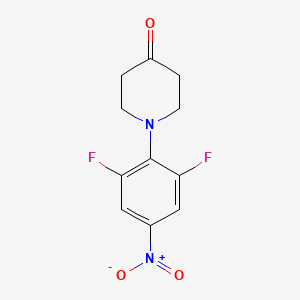

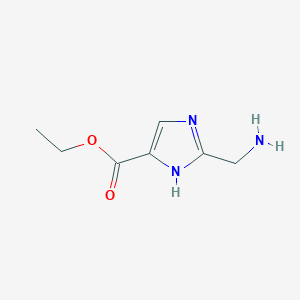

“N-Methyl-3,5-bis(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C10H7F6NO . It is a derivative of benzamide, where the benzene ring is substituted with two trifluoromethyl groups at the 3rd and 5th positions and the amide group is substituted with a methyl group .

Molecular Structure Analysis

The molecular structure of “N-Methyl-3,5-bis(trifluoromethyl)benzamide” consists of a benzene ring substituted with two trifluoromethyl groups at the 3rd and 5th positions and an amide group substituted with a methyl group . The presence of the trifluoromethyl groups significantly affects the electronic properties of the molecule, making it more electrophilic .

Physical And Chemical Properties Analysis

“N-Methyl-3,5-bis(trifluoromethyl)benzamide” has a molecular weight of 257.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

Pharmaceutical Development

N-Methyl-3,5-bis(trifluoromethyl)benzamide: is a compound that has been identified in the synthesis of various FDA-approved drugs. The trifluoromethyl group, to which this compound belongs, is known for enhancing the pharmacological activity of drugs . This compound can be used in the development of new medications, particularly those requiring the stability and bioactivity conferred by the trifluoromethyl group.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the formation of complex molecules. It is used in the synthesis of selinexor, a drug that begins with a related compound, 3,5-bis(trifluoromethyl)benzonitrile, which is then hydrolyzed to form benzamide derivatives .

Catalysis

The compound’s structural motif is extensively used in promoting organic transformations. It is a part of many H-bond catalysts used in various chemical reactions, aiding in the development of more efficient and selective catalytic processes .

Analytical Chemistry

In analytical chemistry, N-Methyl-3,5-bis(trifluoromethyl)benzamide can be used as a standard or reference compound in mass spectrometry. Its unique mass spectrum helps in the identification and quantification of similar compounds .

Future Directions

The future directions for the study of “N-Methyl-3,5-bis(trifluoromethyl)benzamide” could involve elucidating its mechanism of action, studying its reactivity, and exploring its potential applications. The trifluoromethyl group is of particular interest in medicinal chemistry due to its ability to modulate the electronic properties of a molecule . Therefore, “N-Methyl-3,5-bis(trifluoromethyl)benzamide” could be a valuable compound for the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It is known that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It is known that trifluoromethyl group-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

The molecular weight of the compound is 2571325 , which could potentially influence its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-Methyl-3,5-bis(trifluoromethyl)benzamide.

properties

IUPAC Name |

N-methyl-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO/c1-17-8(18)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNPCENNHUVUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252150 | |

| Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-3,5-bis(trifluoromethyl)benzamide | |

CAS RN |

948294-23-3 | |

| Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-methyl-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)